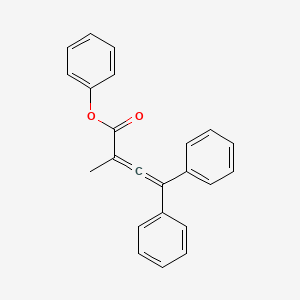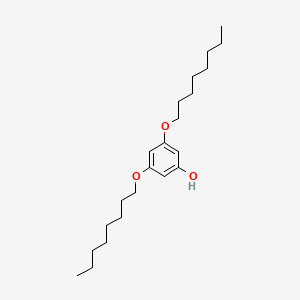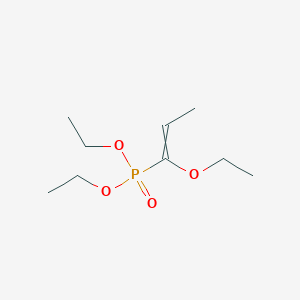
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using efficient catalytic systems. The use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination is one such method. This approach provides high yields and can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form new phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (1-ethoxyprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This interaction can lead to the inhibition of enzymes that utilize phosphorus-containing substrates. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1-hydroxyethyl)phosphonate: Similar in structure but contains a hydroxyl group instead of an ethoxy group.
Diethyl 1-phenylethyl phosphonate: Contains a phenyl group, making it more hydrophobic and suitable for different applications.
Diethyl (1-cyanoethyl)phosphonate: Contains a cyano group, which imparts different reactivity and applications.
Uniqueness
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other phosphonate compounds. This makes it particularly useful in specific synthetic applications and industrial processes .
Propriétés
Numéro CAS |
92509-26-7 |
|---|---|
Formule moléculaire |
C9H19O4P |
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-ethoxyprop-1-ene |
InChI |
InChI=1S/C9H19O4P/c1-5-9(11-6-2)14(10,12-7-3)13-8-4/h5H,6-8H2,1-4H3 |
Clé InChI |
KVHRZHCYCBKRHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


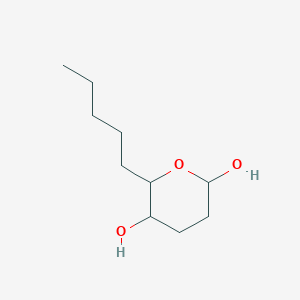
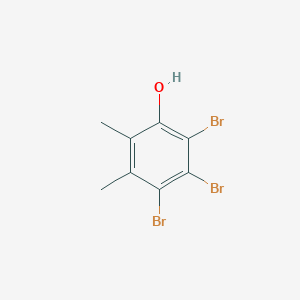
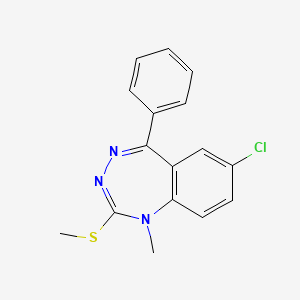
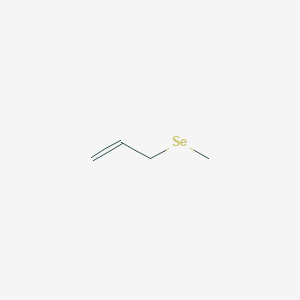
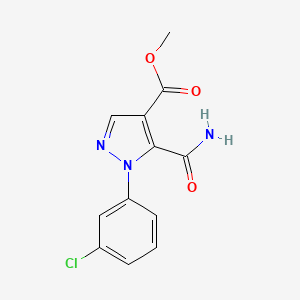
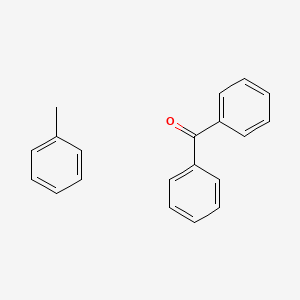
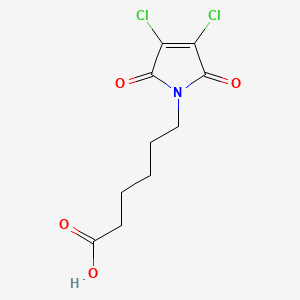
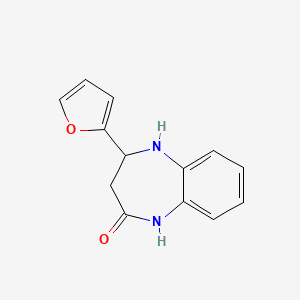
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

